2-(1,1-Dioxo-1,2-thiazolidin-3-yl)acetic acid is a heterocyclic compound containing a thiazolidine ring with two oxygen atoms attached to the sulfur atom (forming a sulfone group) and an acetic acid substituent. This compound has been explored in scientific research as a building block for synthesizing various derivatives with potential biological activities. It is a heterocyclic oxyacetic acid derivative. []
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid is a heterocyclic compound characterized by a five-membered thiazolidine ring that contains sulfur and nitrogen atoms. This compound is notable for its diverse biological activities, which make it a subject of interest in various scientific research applications. It is particularly recognized for its potential therapeutic properties, including antimicrobial and anticancer activities, as well as its role in the synthesis of other biologically active compounds .
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid falls under the category of thiazolidinediones, which are known for their pharmacological significance in medicinal chemistry. This classification highlights its relevance in drug development and biochemical research.
The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid generally involves the following steps:
The reaction conditions can be optimized to enhance yield and purity. Techniques such as multicomponent reactions and green chemistry approaches are often employed to improve selectivity and product yield .
The molecular structure of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid features a thiazolidine ring with a carboxylic acid group. The specific arrangement of atoms within this structure contributes to its chemical properties and biological activity.
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid is primarily linked to its biochemical interactions. It is suggested that this compound may serve as a precursor in the synthesis of novel thiazolidinedione-hydroxamates, which are inhibitors of Zmp1, an enzyme implicated in various cellular processes.
The compound's interactions with enzymes involved in oxidative stress responses are critical for modulating cellular redox states. It can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and stability .
The physical properties of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid include:
Chemical properties include:
Relevant spectral data (NMR and IR) further characterize the compound's structure and confirm its identity during synthesis .
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid has numerous scientific applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in various fields of science.
Thiazolidine derivatives exhibit broad and tunable biological activities, primarily attributed to their ability to modulate enzymatic functions and receptor interactions. The 1,1-dioxo modification in 2-(1,1-dioxo-1,2-thiazolidin-3-yl)acetic acid enhances electrophilicity and stability, facilitating covalent or polar interactions with target proteins. This scaffold’s versatility is evident in several therapeutic areas:
Antimicrobial Applications: Thiazolidine derivatives demonstrate potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 3.91 mg/L for compounds featuring electron-withdrawing substituents. Their efficacy often surpasses conventional antibiotics like oxacillin and cefuroxime, particularly against resistant strains [1]. Structural features such as the sulfone group improve membrane penetration and resistance to enzymatic degradation, critical for overcoming bacterial efflux mechanisms.
Antifungal Activity: Derivatives like 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides exhibit exceptional fungicidal effects against phytopathogens. For instance, compound 4e achieves EC₅₀ values of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam, outperforming standard agrochemicals. The exocyclic double bond conjugated with the thiazolidinone ring optimizes binding to fungal tubulin or ergosterol biosynthesis enzymes [4].
Anticancer Potential: Molecular hybrids incorporating thiazolidine-2,4-dione inhibit angiogenesis by targeting VEGFR-2, a key regulator in tumor proliferation. Compound 12a (featuring a 2-oxoindoline-thiazolidinedione scaffold) shows IC₅₀ values of 2 µM against Caco-2 colon cancer cells, inducing apoptosis via downregulation of Bcl-2 and survivin genes. The acetic acid side chain enhances solubility and pharmacokinetic profiles, enabling efficient allosteric pocket occupancy in kinases [6].
Antitubercular Agents: Hybridization with pyridine-4-carbohydrazide yields derivatives with low toxicity and high efficacy against Mycobacterium tuberculosis. The acetic acid linker facilitates conjugation without steric hindrance, enabling synergistic interactions within the mycobacterial enzyme active sites [2].
Table 1: Pharmacological Activities of Select Thiazolidine Acetic Acid Derivatives
Compound Class | Biological Target | Key Activity Metric | Mechanistic Insight |
---|---|---|---|
5-Benzylidene-TZD acetic acid | Gram-positive bacteria | MIC = 3.91 mg/L | Disruption of cell wall synthesis |
2-(4-Oxothiazolidin-2-ylidene)acetamide | Alternaria solani | EC₅₀ = 0.85 µg/mL | Inhibition of fungal spore germination |
Quinoline-TZD hybrid (12a) | VEGFR-2 in Caco-2 cells | IC₅₀ = 2 µM | Suppression of Bcl-2/Survivin pathways |
Pyridine-carbohydrazide-TZD | Mycobacterium tuberculosis | Significant growth inhibition | Multi-target inhibition via hydrazide coordination |
The pharmacological behavior of 2-(1,1-dioxo-1,2-thiazolidin-3-yl)acetic acid derivatives is governed by strategic structural modifications that optimize target engagement and drug-like properties. Key design elements include:
Bioisosteric Sulfone Group: The 1,1-dioxo (sulfone) modification serves as a carbonyl bioisostere, enhancing metabolic stability and hydrogen-bonding capacity compared to conventional thiazolidin-4-ones. This substitution increases dipole moments by ~2 D, improving interactions with polar enzyme pockets (e.g., bacterial transpeptidases or kinase ATP-binding domains). The sulfone’s tetrahedral geometry also reduces ring planarity, favoring distinct binding conformations [7].
Acetic Acid Linker as a Versatile Spacer: The -CH₂COOH moiety enables diverse molecular hybridization strategies. Its flexibility allows for optimal pharmacophore alignment in conjugated systems, while the carboxylic acid permits salt formation for solubility modulation or coordination with metal ions in enzymatic active sites. In VEGFR-2 inhibitors, this linker bridges the thiazolidinedione "spacer domain" and hydrophobic "allosteric terminal," occupying the gatekeeper region essential for kinase selectivity [6].
Hybridization Strategies for Multitarget Engagement:
Table 2: Impact of Bioisosteric Replacements on Thiazolidine Acetic Acid Derivatives
Bioisostere/Modification | Structural Advantage | Target Application | Observed Effect |
---|---|---|---|
1,1-Dioxo (sulfone) vs. carbonyl | Enhanced metabolic stability, H-bonding | Kinase inhibitors | 3-fold increase in VEGFR-2 binding affinity |
Acetic acid (-CH₂COOH) vs. ester | Improved solubility, metal coordination | Antitubercular agents | Higher bioavailability and tissue penetration |
5-(4-Nitrobenzylidene) | Electron-withdrawing, increased electrophilicity | Antibacterials | MIC reduction from 15.6 → 3.91 mg/L |
Quinoline hybridization | Hinge region binding in kinases | Antiangiogenic therapy | IC₅₀ = 2 µM against Caco-2 cells |
These structural insights underscore the compound’s role as a multifaceted building block in rational drug design, enabling precise optimization of pharmacokinetic and pharmacodynamic profiles.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1